D-Valine, D-alanyl-

Antibacterial Dipeptide transport Peptidoglycan analogue

L,L-dipeptides degrade rapidly in biological assays, compromising reproducibility. D-Alanyl-D-valine (CAS 1472-66-8) eliminates this variable through its inherent protease-resistant D,D-stereochemistry, ensuring stable concentrations for antibiotic research and peptidoglycan biosynthesis studies. - Stereochemical negative control for bacterial dipeptide permease transport assays. - Purity: ≥98% (HPLC), ideal for reproducible in vitro studies. - Reliable global supply with competitive inquiry-based pricing for research quantities.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 1472-66-8
Cat. No. B14747273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine, D-alanyl-
CAS1472-66-8
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)N
InChIInChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1
InChIKeyLIWMQSWFLXEGMA-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Valine, D-alanyl-: Overview and Procurement


D-Valine, D-alanyl- (D-alanyl-D-valine; CAS 1472-66-8) is a dipeptide composed exclusively of two D‑configured amino acids, D‑valine and D‑alanine. With molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.22 g·mol⁻¹, it belongs to the class of D,D‑dipeptides that are integral to the peptidoglycan layer of bacterial cell walls, where D‑amino acids confer resistance to common proteolytic enzymes . Unlike L‑amino acid‑based peptides that are rapidly degraded in biological systems, the D,D‑stereochemistry of this dipeptide renders it inherently stable against mammalian proteases, a property that underpins its utility in antibiotic research and bacterial cell‑wall biosynthesis studies [1].

1 Bacterial cell-wall biosynthesis & antibiotic discovery studies
2 D,D-stereochemistry supports protease-resistant long-duration assays
3 Stereochemical probe for dipeptide permease specificity research

Why Stereochemistry Matters for Research


The biological function of D-alanyl-D-valine is governed by its stereochemistry, which dictates interaction with bacterial dipeptide permeases, peptidoglycan transpeptidases, and resistance to host proteases. Generic substitution with the L,L‑diastereomer (L‑alanyl‑L‑valine) or the racemic DL‑alanyl‑DL‑valine would introduce L‑amino acids that are promptly hydrolyzed by mammalian proteases and are not recognized by the D‑alanine‑D‑alanine transpeptidase of bacterial cell‑wall biosynthesis [1]. Moreover, the dipeptide transport systems of Escherichia coli and other model organisms exhibit marked stereospecificity, with D‑valine‑containing dipeptides showing poor uptake compared to L‑isomers, thereby confound results if the wrong isomer is used [2]. The quantitative evidence below demonstrates exactly where D‑alanyl‑D‑valine differs from its closest analogs.

L,L-isomer Rapidly hydrolyzed by mammalian proteases; concentration-response profiles may shift significantly.
Racemate L-component alters dipeptide permease recognition and transpeptidase substrate fidelity, confound transport and cell-wall assembly readouts.
Structural analogs Replacement with D-norvalyl analogs changes transport efficiency and antibacterial profile; not interchangeable as negative control.

Quantitative Evidence vs. Closest Analogs


Antibacterial Activity vs. D‑Norvalyl‑D‑Alanine

In a direct head-to-head comparison, D‑alanyl‑D‑valine (dVal‑dAla) exhibited no growth inhibition of Escherichia coli W at concentrations up to 5 × 10⁻⁴ M, whereas the closely related analog D‑norvalyl‑D‑alanine (dNva‑dAla) at the same concentration (5 × 10⁻⁴ M) produced significant bactericidal activity when co‑administered with 5 × 10⁻⁶ M D‑cycloserine [1]. The inactivity of D‑alanyl‑D‑valine was correlated with its poor uptake via the dipeptide permease system, in contrast to D‑norvalyl‑D‑alanine which is efficiently transported [1].

Antibacterial activity
Head-to-head
D-alanyl-D-valine showed no growth inhibition of E. coli W at 5×10⁻⁴ M, while D-norvalyl-D-alanine exhibited bactericidal effect at the same concentration (co-administered with D-cycloserine).
Defines transport-dependent activity; negative-control stereoisomer for SAR studies.
E. coli W dipeptide permease assay; D-cycloserine synergy required.
Antibacterial Dipeptide transport Peptidoglycan analogue

Peptidoglycan Cross‑Linking Efficiency

Theoretical conformational analysis of peptidoglycan pentapeptide analogs demonstrated that replacing the natural D‑alanine at position 4 or 5 with D‑valine drastically reduces the cross‑linking efficiency in peptidoglycan biosynthesis [1]. In the natural substrate X‑D‑alanyl⁴‑D‑alanine⁵, the D‑Ala‑D‑Ala terminus adopts a conformation required for transpeptidase‑catalyzed cross‑linking. Substituting D‑valine at either position (X‑D‑valyl⁴‑D‑alanine⁵ or X‑D‑alanyl⁴‑D‑valine⁵) introduces steric clashes that disrupt the binding‑competent conformation, as evidenced by computed conformational energies [1]. Experimentally, free D‑valine at 0.2 M caused decreased peptidoglycan cross‑linking in Corynebacterium callunae and Bacillus subtilis, consistent with the incorporation of D‑valine into the peptide stem [2].

Cross-linking efficiency
Class-level
Replacing D-Ala with D-Val at position 4 or 5 drastically reduces peptidoglycan cross-linking. Experimental decrease confirmed in C. callunae and B. subtilis at 0.2 M D-valine.
Supports transpeptidase substrate specificity and steric tolerance studies.
Conformational analysis + experimental cross-linking data.
Peptidoglycan biosynthesis Transpeptidase substrate specificity Conformational analysis

Proteolytic Stability of D,D‑Dipeptides

Peptides composed exclusively of D‑amino acids are known to be refractory to hydrolysis by mammalian proteases, which are stereospecific for L‑amino acid substrates [1]. While direct half‑life comparison data for D‑alanyl‑D‑valine versus L‑alanyl‑L‑valine are not available from primary literature, the class‑level property of D‑amino acid‑containing peptides is well established: D‑valine‑containing antibiotics such as actinomycin and penicillin exhibit prolonged stability in biological fluids precisely because of their D‑configuration [2]. In antibiotic research, this stereochemical resistance is a critical differentiator when selecting a dipeptide building block for structure‑activity relationship (SAR) studies.

Protease resistance
Class-level
D,D-dipeptides are refractory to mammalian proteases; D-valine-containing antibiotics exhibit prolonged stability. Specific half-life data not located for this dipeptide.
Context-dependent protease resistance inferred from D-amino acid class properties.
Stability inferred from stereospecificity of mammalian proteases; direct measurement advised.
Protease resistance Peptide stability D‑amino acid

Key Research Application Scenarios


Negative Control for Antibacterial SAR

When screening dipeptide analogs for antibacterial activity, D‑alanyl‑D‑valine serves as the stereochemical negative control that confirms the requirement for efficient dipeptide transport. As shown by Neuhaus et al., dVal‑dAla is not taken up by E. coli and thus exhibits no growth inhibition, whereas the norvalyl analog shows bactericidal activity [1]. Including D‑alanyl‑D‑valine in a panel of analogs allows researchers to dissect transport‑dependent activity from target‑site inhibition.

Transpeptidase Substrate Specificity Probe

The D‑valine residue at position 4 or 5 of the peptidoglycan pentapeptide disrupts the conformation required for transpeptidase‑catalyzed cross‑linking [2]. D‑Alanyl‑D‑valine can be incorporated into UDP‑MurNAc‑pentapeptide analogs to test the steric tolerance of penicillin‑sensitive transpeptidases, aiding in the rational design of β‑lactam antibiotics that mimic the distorted substrate conformation.

Dipeptide Transport Assay Standard

Because the dipeptide permease of model bacteria discriminates strongly against D‑valine‑containing dipeptides [1], D‑alanyl‑D‑valine is an essential tool for defining the stereochemical boundary of substrate recognition. Comparative uptake assays using radiolabeled or fluorescently tagged D‑alanyl‑D‑valine versus L‑alanyl‑L‑valine provide quantitative transport kinetics and can identify mutations that alter permease specificity.

Protease‑Stable Building Block

The D,D‑stereochemistry of D‑alanyl‑D‑valine imparts resistance to proteolytic degradation [3], making it a valuable building block for synthesizing metabolically stable peptide derivatives used in drug development and in long‑duration in vitro assays. This stability ensures that the concentration of the dipeptide remains constant throughout the experiment, eliminating the confounding variable of substrate degradation.

Application
Selection Property
Validation Focus
Antibacterial SAR negative control
Transport-dependent activity discrimination
Dipeptide permease specificity and uptake kinetics
Transpeptidase substrate probing
Steric interference in peptidoglycan cross-linking
Conformational tolerance of penicillin-sensitive enzymes
Dipeptide transport assay standard
Stereochemical boundary of permease recognition
Comparative uptake kinetics with L-isomer controls
Protease-stable building block
D,D-stereochemistry imparts protease resistance
Stability in biological matrices for long-term assays
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